molecular formula C21H25N5O2 B2398348 4,7-Dimethyl-2-(3-phenylpropyl)-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione CAS No. 878731-37-4

4,7-Dimethyl-2-(3-phenylpropyl)-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione

Cat. No.: B2398348
CAS No.: 878731-37-4
M. Wt: 379.464
InChI Key: XGABFZVEGBALIU-UHFFFAOYSA-N
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Description

4,7-Dimethyl-2-(3-phenylpropyl)-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione is a complex organic compound that belongs to the class of purino[7,8-a]imidazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,7-Dimethyl-2-(3-phenylpropyl)-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione typically involves multi-step reactions. One common method includes the condensation of appropriate aldehydes with amines, followed by cyclization and functionalization steps. The reaction conditions often involve the use of solvents like toluene and catalysts such as palladium or copper complexes .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions

4,7-Dimethyl-2-(3-phenylpropyl)-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS).

Major Products Formed

The major products formed from these reactions include various substituted derivatives of the parent compound, which can exhibit different biological activities and properties .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4,7-Dimethyl-2-(3-phenylpropyl)-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the biochemical pathways involved . Additionally, it can interact with cellular receptors, influencing signal transduction pathways and cellular responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,7-Dimethyl-2-(3-phenylpropyl)-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

4,7-dimethyl-2-(3-phenylpropyl)-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N5O2/c1-14(2)26-15(3)13-25-17-18(22-20(25)26)23(4)21(28)24(19(17)27)12-8-11-16-9-6-5-7-10-16/h5-7,9-10,13-14H,8,11-12H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGABFZVEGBALIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C3=C(N=C2N1C(C)C)N(C(=O)N(C3=O)CCCC4=CC=CC=C4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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